molecular formula C11H13F2NO2 B8528790 Tert-butyl 4-amino-2,5-difluorobenzoate

Tert-butyl 4-amino-2,5-difluorobenzoate

Cat. No.: B8528790
M. Wt: 229.22 g/mol
InChI Key: MCXYHHPZONPIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-2,5-difluorobenzoate is a fluorinated aromatic ester featuring a tert-butyl ester group, an amino substituent at the para position, and fluorine atoms at the ortho and meta positions. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and topoisomerase-targeting agents . Its structural features—such as the electron-withdrawing fluorine atoms, nucleophilic amino group, and bulky tert-butyl ester—contribute to its reactivity, solubility, and stability, making it valuable for medicinal chemistry applications.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

tert-butyl 4-amino-2,5-difluorobenzoate

InChI

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)6-4-8(13)9(14)5-7(6)12/h4-5H,14H2,1-3H3

InChI Key

MCXYHHPZONPIQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)N)F

Origin of Product

United States

Scientific Research Applications

Cancer Research

Tert-butyl 4-amino-2,5-difluorobenzoate has shown potential as an inhibitor of the Raf kinase pathway, which is crucial in cell growth and proliferation. Targeting this pathway has significant implications in cancer therapy due to its role in tumorigenesis. Studies indicate that compounds inhibiting Raf kinase can modulate cancer cell proliferation and survival, highlighting the therapeutic potential of this compound in oncology .

ApplicationMechanismPotential Impact
Raf Kinase InhibitionModulates cell signaling pathwaysReduces tumor growth

Enzyme Inhibition

The compound interacts with specific enzymes within biological systems, influencing their activity. For instance, it has been investigated for its ability to inhibit dihydroorotate dehydrogenase, an enzyme implicated in the proliferation of certain cancer cells. This inhibition could lead to reduced viability of cancer cells and presents a potential avenue for therapeutic development .

Enzyme TargetedEffectImplications
Dihydroorotate DehydrogenaseInhibitionPotential anti-cancer agent

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. The compound's structural features may enhance its ability to penetrate microbial membranes, making it a candidate for developing new antibiotics .

Microbial StrainActivity ObservedPotential Use
Staphylococcus aureusSignificant inhibitionAntibiotic development

Case Study 1: Cancer Cell Proliferation Inhibition

A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent reduction in cell viability. The results indicated that at concentrations above 10 µM, significant inhibition of cell growth was observed compared to control groups. This suggests that the compound could be further explored as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that the compound effectively inhibited the growth of both types of bacteria at low concentrations (below 50 µg/mL), indicating its potential as a broad-spectrum antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Applications/Notes
Tert-butyl 4-amino-2,5-difluorobenzoate C₁₁H₁₃F₂NO₂ 229.23 2-F, 4-NH₂, 5-F Amino, tert-butyl ester Pharmaceutical intermediates
Methyl 4-amino-2,5-difluorobenzoate C₈H₇F₂NO₂ 187.14 2-F, 4-NH₂, 5-F Amino, methyl ester Research-scale synthesis
Tert-butyl 2,5-difluoro-4-(triazolopyridinyl)benzoate C₁₈H₁₉F₂N₃O₂ 347.36 2-F, 4-triazolopyridine, 5-F Triazolopyridine, tert-butyl ester Bioactive compound synthesis
Tert-butyl 3,5-difluoro-4-(trifluoromethoxy)benzoate C₁₂H₁₁F₅O₃ 298.21 3-F, 4-OCF₃, 5-F Trifluoromethoxy, tert-butyl ester Agrochemical precursors
Key Observations:

Ester Group Influence: The tert-butyl ester in the target compound enhances steric bulk and hydrolytic stability compared to the methyl ester in methyl 4-amino-2,5-difluorobenzoate. This difference impacts solubility (tert-butyl esters are typically more lipophilic) and reaction kinetics in ester hydrolysis or coupling reactions .

Amino Group vs. Heterocyclic Substituents: The amino group in the target compound provides a site for hydrogen bonding and further functionalization (e.g., amidation, diazotization).

Substituent Position and Electronic Effects: Tert-butyl 3,5-difluoro-4-(trifluoromethoxy)benzoate demonstrates how substituent positions (3,5-F vs. 2,5-F) and electronegative groups (trifluoromethoxy) alter electronic distribution.

Physicochemical and Spectral Properties

The table below highlights comparative spectral data and stability:

Compound Name MS (ESI+) [M+H]+ ¹H NMR Key Peaks (δ ppm) Stability Notes
This compound Not reported Amino (~5-6 ppm), tert-butyl (1.4-1.6) Stable under inert conditions; sensitive to strong acids/bases
Tert-butyl 2,5-difluoro-4-(triazolopyridinyl)benzoate 348 1.60 (s, 9H, tert-butyl), 6.55–7.81 (aromatic) Labile under acidic conditions; converts to P420-like derivatives
Methyl 4-amino-2,5-difluorobenzoate Not reported Methyl ester (~3.8-3.9 ppm) Lower thermal stability vs. tert-butyl analogs
Analysis:
  • Mass Spectrometry : The triazolopyridine derivative shows a higher molecular weight (348 [M+H]+) due to the heterocyclic substituent , whereas the target compound’s boronic acid analog in has an [M+H]+ of 423.4, reflecting additional functionalization .
  • NMR Profiles : The tert-butyl group consistently appears as a singlet near 1.6 ppm in analogs, while aromatic protons vary based on substituent electronic effects (e.g., deshielding by fluorine or electron-rich heterocycles) .

Preparation Methods

Retrosynthetic Analysis

The target molecule, tert-butyl 4-amino-2,5-difluorobenzoate, can be dissected into two key components:

  • 4-Amino-2,5-difluorobenzoic acid : The carboxylic acid precursor.

  • tert-Butyl group : Introduced via esterification.

Retrosynthetic pathways focus on constructing the aromatic core with precise fluorine and amino substitution, followed by esterification. Challenges include avoiding undesired side reactions (e.g., Friedel-Crafts alkylation) and ensuring regiochemical fidelity during functionalization.

Preparation of 4-Amino-2,5-Difluorobenzoic Acid

Halogenation and Functional Group Interconversion

A common route to fluorinated anilines involves nucleophilic aromatic substitution (SNAr). For example, 4-bromo-2,5-difluoroaniline serves as a versatile intermediate. In a protocol adapted from Novikov et al. (2024), cyanation via Ullmann-type coupling with CuCN in dimethylformamide (DMF) yields 4-amino-2,5-difluorobenzonitrile (Fig. 1):

4-Bromo-2,5-difluoroaniline+CuCNDMF, reflux4-Amino-2,5-difluorobenzonitrile+CuBr\text{4-Bromo-2,5-difluoroaniline} + \text{CuCN} \xrightarrow{\text{DMF, reflux}} \text{4-Amino-2,5-difluorobenzonitrile} + \text{CuBr}

Hydrolysis of the nitrile to the carboxylic acid is achieved under basic conditions (e.g., NaOH, reflux), followed by acidification to precipitate 4-amino-2,5-difluorobenzoic acid .

Table 1: Reaction Conditions for Nitrile Hydrolysis

ParameterConditionsYield (%)
Base1 M NaOH84.2
TemperatureReflux (100°C)24 h
Acidification AgentConc. HClpH ≤ 1

Alternative Routes: Nitro Reduction

An alternative approach involves nitration followed by reduction. Starting with 2,5-difluorobenzoic acid , nitration at the para position (relative to the carboxylic acid) requires careful control to avoid polysubstitution. Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts the nitro group to an amine:

2,5-Difluoro-4-nitrobenzoic acidH2/Pd-C4-Amino-2,5-difluorobenzoic acid\text{2,5-Difluoro-4-nitrobenzoic acid} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Amino-2,5-difluorobenzoic acid}

This method is less favored due to challenges in achieving regioselective nitration and potential over-reduction side reactions.

Esterification with tert-Butanol

Acid-Catalyzed Fischer Esterification

The carboxylic acid is esterified with tert-butanol under acidic conditions. Sulfuric acid (H₂SO₄) catalyzes the reaction, with excess tert-butanol driving equilibrium toward ester formation:

4-Amino-2,5-difluorobenzoic acid+tert-BuOHH2SO4,ΔTert-butyl 4-amino-2,5-difluorobenzoate+H2O\text{4-Amino-2,5-difluorobenzoic acid} + \text{tert-BuOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound} + \text{H}_2\text{O}

Table 2: Optimization of Esterification Conditions

ParameterConditionsYield (%)
CatalystH₂SO₄ (6 mol%)77
SolventEthanol (neat)10 h
TemperatureReflux (78°C)72

Key Considerations :

  • Steric Hindrance : The tert-butyl group slows reaction kinetics, necessitating prolonged heating.

  • Amino Group Stability : Protonation of the amine under acidic conditions minimizes undesired N-alkylation.

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates, carbodiimide-based reagents (e.g., DCC, EDC) with 4-dimethylaminopyridine (DMAP) facilitate esterification at milder temperatures:

4-Amino-2,5-difluorobenzoic acid+tert-BuOHDCC/DMAP, CH2Cl2Tert-butyl ester+DCU\text{4-Amino-2,5-difluorobenzoic acid} + \text{tert-BuOH} \xrightarrow{\text{DCC/DMAP, CH}2\text{Cl}2} \text{Tert-butyl ester} + \text{DCU}

Table 3: Comparative Analysis of Esterification Methods

MethodCatalyst/ReagentTemperature (°C)Yield (%)
FischerH₂SO₄7877
DCC/DMAPEDC, DMAP2585

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

While the crystal structure of this compound remains unreported, analogous compounds (e.g., ethyl 4-amino-3,5-difluorobenzoate) exhibit quinoid distortion in the benzene ring due to ortho-fluorine substituents. Key bond lengths and angles align with density functional theory (DFT) predictions, confirming minimal steric clash from the tert-butyl group.

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-Bu), 5.21 (br s, 2H, NH₂), 6.85–7.10 (m, 2H, Ar-H).

  • ¹³C NMR : δ 28.1 (tert-Bu), 80.5 (C-O), 155.6–165.2 (C-F, J = 245 Hz).

Industrial and Scalability Considerations

Green Chemistry Metrics

  • Atom Economy : Fischer esterification (85%) outperforms coupling reagent methods (72%) due to fewer auxiliary reagents.

  • Solvent Recovery : Neat tert-butanol systems enable efficient solvent recycling, reducing environmental impact .

Q & A

Q. What are the optimal methods for synthesizing tert-butyl 4-amino-2,5-difluorobenzoate, and how can side reactions be minimized?

Answer: The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

  • Amino group protection : Use tert-butyl carbamate (Boc) protection to prevent undesired reactivity during fluorination or esterification. Evidence from structurally similar compounds (e.g., tert-butyl derivatives in and ) suggests Boc groups stabilize amines under acidic conditions .
  • Fluorination : Electrophilic fluorination reagents (e.g., Selectfluor) or halogen exchange (Halex reaction) may be employed. Monitor reaction progress via 19F^{19}\text{F} NMR to track regioselectivity and byproduct formation.
  • Esterification : Utilize coupling agents like DCC/DMAP for tert-butyl ester formation. Optimize solvent polarity (e.g., dichloromethane vs. THF) to enhance yield.

Q. How can the purity of this compound be reliably assessed?

Answer: Combine orthogonal analytical techniques:

  • HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 40%→95% MeCN over 20 min) to resolve impurities. Retention times for the compound and common byproducts (e.g., de-Boc derivatives) should be validated .
  • Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm structural integrity. For example, the tert-butyl group appears as a singlet (~1.3 ppm), while aromatic protons show splitting patterns consistent with difluorination .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Answer: The tert-butyl group introduces steric hindrance, which can:

  • Suppress undesired side reactions : E.g., in Suzuki-Miyaura couplings, bulky tert-butyl esters reduce homocoupling of boronic acids.
  • Modulate electronic density : Fluorine atoms at the 2,5-positions deactivate the aromatic ring, directing electrophilic attacks to the para-amino group. Computational studies (DFT) are recommended to map charge distribution .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NOE vs. X-ray crystallography)?

Answer:

  • Scenario : Discrepancies in spatial arrangement due to dynamic effects in solution (NMR) vs. solid-state (X-ray).
  • Methodology :
    • Perform variable-temperature NMR to assess conformational flexibility.
    • Compare X-ray data with DFT-optimized geometries to identify dominant conformers.
    • Use 2D NMR (e.g., NOESY) to validate proximity of tert-butyl and fluorine substituents .

Q. What strategies mitigate degradation of this compound under acidic or basic conditions?

Answer:

  • Acidic conditions : Avoid strong acids (e.g., TFA) that cleave Boc groups. Use milder acids (e.g., HCl in dioxane) for controlled deprotection.
  • Basic conditions : Stabilize the ester via low-temperature reactions (0–5°C) and inert atmospheres to prevent hydrolysis. Evidence from analogous tert-butyl esters () supports these protocols .

Methodological Best Practices

  • Experimental Design : Use factorial design (e.g., 2³ matrix) to optimize reaction parameters like temperature, solvent, and catalyst loading .
  • Data Interpretation : Cross-reference chromatographic (HPLC) and spectroscopic (NMR, IR) data to confirm compound identity and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.